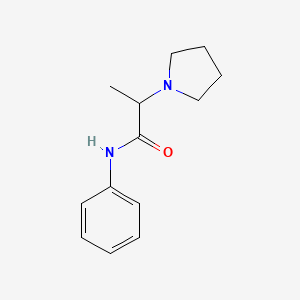![molecular formula C16H28N2O2 B6800659 3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B6800659.png)
3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea is a complex organic compound characterized by its unique cyclobutyl groups and urea functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea typically involves multiple steps, starting from readily available cyclobutyl derivatives. The key steps include:
Formation of Cyclobutyl Intermediates: Cyclobutyl intermediates are synthesized through cyclization reactions, often involving cyclobutyl halides and suitable nucleophiles.
Introduction of Urea Functionality: The urea group is introduced via reaction with isocyanates or carbamoyl chlorides under controlled conditions.
Hydroxylation: Hydroxylation of the cyclobutyl groups is achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the urea group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Alkylated or sulfonated derivatives
Scientific Research Applications
3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique mechanical properties.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Cyclopropylcyclobutyl)methyl]-1-[(1-hydroxycyclopropyl)methyl]-1-methylurea
- 3-[(1-Cyclopentylcyclobutyl)methyl]-1-[(1-hydroxycyclopentyl)methyl]-1-methylurea
Uniqueness
3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea is unique due to its dual cyclobutyl groups, which confer distinct steric and electronic properties. These features make it particularly valuable in the design of novel compounds with specific biological activities and industrial applications.
Properties
IUPAC Name |
3-[(1-cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-18(12-16(20)9-4-10-16)14(19)17-11-15(7-3-8-15)13-5-2-6-13/h13,20H,2-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTHCXICBTVZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCC1)O)C(=O)NCC2(CCC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethyl-N-[2-(2-methylpyrazol-3-yl)oxan-4-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6800579.png)
![N-[(3-ethyloxetan-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B6800580.png)
![N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide](/img/structure/B6800595.png)
![N-[(2-ethyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B6800597.png)
![N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide](/img/structure/B6800599.png)
![2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B6800606.png)
![2,5-dimethyl-N-[(2-propyl-1,3-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B6800611.png)
![N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B6800615.png)
![3-cyclopentyl-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6800625.png)
![3-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-1-(3,3-dimethylcyclobutyl)-1-methylurea](/img/structure/B6800628.png)
![N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6800642.png)
![N-[3-(3-chlorophenyl)cyclopentyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B6800645.png)
![N-[2-(cyclopentylmethoxy)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800654.png)

